molecular formula C15H18N2OS B5679818 2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5679818
M. Wt: 274.4 g/mol
InChI Key: ZZDHMQNDRBEYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions that allow for the introduction of specific functional groups, contributing to the compound's overall functionality and reactivity. For instance, compounds with a core structure similar to the one have been synthesized through reactions that involve the formation of specific bonds, particularly within heterocyclic frameworks, which are crucial for the compound's chemical behavior (Xiao et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. Such analyses provide insights into the compound's geometry, bond lengths, angles, and overall three-dimensional orientation, which are critical for understanding its chemical behavior and interactions with other molecules. For example, crystal structure analysis has been performed for various compounds to understand their structural characteristics and how these relate to their chemical properties and reactivity (Al-Hourani et al., 2016).

properties

IUPAC Name

2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-5-7-11(8-6-10)12-9-19-14(16-12)17-13(18)15(2,3)4/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDHMQNDRBEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

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